2-(Difluoromethoxy)naphthalene-8-acetic acid

Description

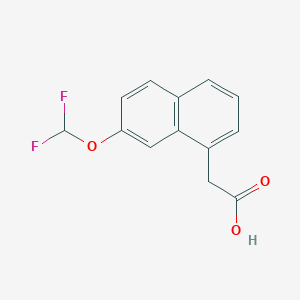

2-(Difluoromethoxy)naphthalene-8-acetic acid is a naphthalene derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 2-position and an acetic acid (-CH₂COOH) group at the 8-position. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the acetic acid moiety may contribute to biological activity, such as interactions with enzymes or receptors.

Properties

Molecular Formula |

C13H10F2O3 |

|---|---|

Molecular Weight |

252.21 g/mol |

IUPAC Name |

2-[7-(difluoromethoxy)naphthalen-1-yl]acetic acid |

InChI |

InChI=1S/C13H10F2O3/c14-13(15)18-10-5-4-8-2-1-3-9(6-12(16)17)11(8)7-10/h1-5,7,13H,6H2,(H,16,17) |

InChI Key |

LPIKGQYRSDFHHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)F)C(=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-8-acetic acid typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the acetic acid group. One common method involves the reaction of naphthalene derivatives with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-8-acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including its effects on various biological pathways and targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structure places it within a broader class of naphthalene and polycyclic aromatic derivatives. Key comparisons include:

(a) Flavone-8-acetic Acid (FAA)

- Structure : A flavone core with an acetic acid group at position 7.

- Activity: Induces NO production in macrophages at 890 µM, correlating with antitumor effects (e.g., hemorrhagic necrosis in Colon 38 tumors) .

- Differentiation : Unlike FAA, 2-(Difluoromethoxy)naphthalene-8-acetic acid lacks the flavone backbone but introduces a difluoromethoxy group, which may enhance membrane permeability and resistance to oxidative degradation.

(b) 1-Naphthaleneacetic Acid

- Structure : Naphthalene with an acetic acid group at position 1.

- Activity : Widely used as a plant growth regulator due to auxin-like activity.

- Differentiation : The positional isomerism (acetic acid at 8 vs. 1) and addition of difluoromethoxy in the target compound likely alter receptor binding and solubility.

(c) 5,6-Dimethyl-XAA

- Structure: Xanthenone core with methyl groups at positions 5 and 6 and acetic acid at position 3.

- Activity: Potent NO inducer (12.6 nmol/10⁶ cells at 80 µM), surpassing FAA in efficacy .

- Differentiation: The naphthalene backbone in this compound may offer distinct electronic properties compared to xanthenone, affecting interaction with cellular targets.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*LogP values estimated using fragment-based methods.

- Solubility: Acetic acid groups improve aqueous solubility relative to ester or methyl derivatives (e.g., 1-naphthalenemethanol, LogP ~2.8 ).

Biological Activity

2-(Difluoromethoxy)naphthalene-8-acetic acid is a fluorinated organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety, which significantly influences its physicochemical properties, including lipophilicity and metabolic stability. This article delves into the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic implications.

Target Enzyme: Monoamine Oxidase (MAO)

The primary target of this compound is the monoamine oxidase (MAO) enzyme. This enzyme is crucial for the metabolism of monoamines, which include neurotransmitters such as serotonin, norepinephrine, and dopamine.

- Mode of Action : The compound interacts with MAO in a competitive and reversible manner , inhibiting its activity. This inhibition leads to increased levels of monoamines in the brain, which can influence mood and behavior positively.

Biochemical Pathways

The inhibition of MAO alters the metabolic pathways associated with monoamines. Elevated levels of neurotransmitters can enhance mood regulation and may have implications for treating mood disorders. The compound's ability to modulate neurotransmitter levels suggests potential applications in psychiatric therapies.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Antidepressant Effects : By inhibiting MAO, the compound may exhibit antidepressant properties through increased serotonin and norepinephrine levels.

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects, suggesting that this compound may also possess therapeutic potential in inflammatory conditions.

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a significant role in its biological activity. The difluoromethoxy group enhances lipophilicity, which can improve membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C12H10F2O3 |

| Molecular Weight | 252.21 g/mol |

| LogP (Lipophilicity) | Estimated > 2.4 |

Case Studies and Research Findings

- Antidepressant Activity : A study investigating various MAO inhibitors highlighted that compounds with similar structures to this compound exhibited significant antidepressant effects in animal models.

- In vitro Studies : Research indicated that this compound effectively inhibited MAO activity in vitro, leading to increased levels of serotonin and norepinephrine in neuronal cultures .

- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.